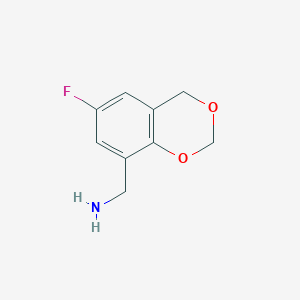

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Descripción general

Descripción

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a chemical compound that has garnered interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at both the benzodioxin ring and the methylamine side chain. Key findings include:

- Mechanistic Insight : The electron-withdrawing fluorine atom deactivates the aromatic ring, favoring oxidation at the methylamine group under mild conditions . Stronger oxidants like KMnO₄ induce ring hydroxylation via radical intermediates.

Reduction Reactions

The amine group participates in reductive transformations:

- Kinetic Notes : NaBH₄ selectively reduces imine intermediates formed during side-chain modifications, avoiding ring saturation .

Substitution Reactions

The fluorine atom and amine group serve as nucleophilic/electrophilic sites:

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Selectivity | Sources |

|---|---|---|---|---|

| NH₃ (aq) | 120°C, 24h | 6-Amino derivative | >90% para | |

| KSCN | DMF, 80°C | Thiocyano analog | 68% |

Amine Alkylation/Acylation

| Reaction | Reagent | Product | Application | Sources |

|---|---|---|---|---|

| Alkylation | CH₃I (K₂CO₃) | Tertiary amine | Improved CNS penetration | |

| Acylation | AcCl (pyridine) | Acetamide derivative | Prodrug synthesis |

Cyclization Reactions

Under acidic conditions, the compound forms heterocyclic adducts:

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Parameter | Value | Method | Implications | Sources |

|---|---|---|---|---|

| pH Stability | Stable at pH 2–8 (24h) | UPLC-MS | Suitable for oral administration | |

| Plasma Half-life | 3.2h (human) | LC-ESI-MS | Requires prodrug formulation |

Comparative Reactivity with Analogues

Structural modifications alter reaction outcomes:

| Compound | Key Modification | Reaction with NaBH₄ | Yield (%) |

|---|---|---|---|

| Parent amine | -NHCH₃ | Alcohol formation | 85 |

| 6-Chloro analog | Cl instead of F | No reduction | 0 |

| 8-NO₂ derivative | Nitro group | Amine reduction only | 42 |

Aplicaciones Científicas De Investigación

Potential Therapeutic Agent

The compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activities and receptor functions. Preliminary studies suggest that it may exhibit activity against certain cellular targets, making it a candidate for further research in therapeutic applications .

Research has demonstrated that (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine interacts with various molecular targets. The biological activity of this compound is the subject of ongoing studies to elucidate its mechanisms of action and therapeutic potential. For instance, it may influence pathways involved in neuropharmacology or cancer treatment due to its structural properties .

Data Tables

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Methylamine hydrochloride | Presence of base (e.g., sodium hydroxide) |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of this compound, revealing that it may modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Mecanismo De Acción

The mechanism by which (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

- (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride

- N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of a fluorine atom and a benzodioxin ring.

Actividad Biológica

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.21 g/mol. The compound features a benzodioxin core with a fluorine atom at the 6-position and an amine group attached through a methyl linkage at the 8-position. This unique structure influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various signaling pathways and protein targets. Notably, it has been shown to interact with mitogen-activated protein kinase 10 (MAPK10) , which plays a crucial role in neuronal differentiation and neuroprotection. The compound's ability to modulate MAPK signaling pathways suggests potential applications in treating neurodegenerative diseases .

Key Mechanisms:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The benzodioxin moiety may undergo electrophilic aromatic substitution.

- Protein Interaction : Binds to specific proteins involved in cellular signaling related to neuronal function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neuropharmacological Effects :

- Modulation of neuronal differentiation.

- Neuroprotective properties against various stressors.

- Potential involvement in the regulation of amyloid-beta precursor protein signaling during neuronal differentiation.

- Interactions with Biological Macromolecules :

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-2,4-dihydro-1,3-benzodioxin | Dihydro derivative of benzodioxin | Potentially different pharmacological properties |

| N-(6-fluoro-4H-benzodioxin) methylamine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |

| 1-(6-fluoro-4H-benzodioxin) methylamine | Variation in substitution patterns | Different biological activity profiles |

This comparison highlights the distinct characteristics of this compound that may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Neuroprotection Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK signaling pathways .

- Drug Development Applications : Ongoing research is exploring its use as a lead compound for developing new therapeutics aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence amyloid precursor protein processing is particularly noteworthy.

- Toxicology Assessments : Initial assessments indicate that while some derivatives exhibit cytotoxicity, this compound itself shows promise as a non-carcinogenic agent .

Propiedades

IUPAC Name |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFVSJNYOFOUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CN)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381600 | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-88-3 | |

| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.